VUF 8328

Descripción

Propiedades

IUPAC Name |

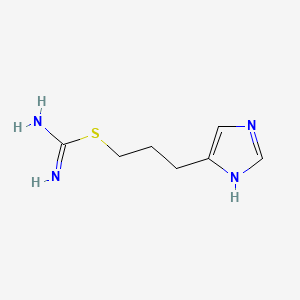

3-(1H-imidazol-5-yl)propyl carbamimidothioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N4S/c8-7(9)12-3-1-2-6-4-10-5-11-6/h4-5H,1-3H2,(H3,8,9)(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJUVWGBVEFRHCN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=N1)CCCSC(=N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N4S | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.26 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

VUF 8328: A Technical Guide to its Mechanism of Action as a Histamine H3 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

VUF 8328 is classified as a potent and selective competitive antagonist of the histamine (B1213489) H3 receptor. This guide delineates the mechanism of action of this compound, providing a comprehensive overview of its interaction with the H3 receptor and the subsequent effects on intracellular signaling. The information presented is based on established pharmacological principles and experimental data from studies on closely related histamine H3 receptor antagonists. This document provides detailed experimental protocols for the characterization of such compounds and visual representations of the relevant biological pathways and workflows.

Introduction to the Histamine H3 Receptor

The histamine H3 receptor is a G protein-coupled receptor (GPCR) primarily expressed in the central nervous system, with some presence in the peripheral nervous system. It functions as a presynaptic autoreceptor on histaminergic neurons, inhibiting the synthesis and release of histamine. Additionally, it acts as a heteroreceptor on other non-histaminergic neurons, modulating the release of various neurotransmitters, including acetylcholine, dopamine, norepinephrine, and serotonin. The H3 receptor is coupled to the Gi/o family of G proteins, and its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.

Mechanism of Action of this compound

This compound acts as a competitive antagonist at the histamine H3 receptor. This means that it binds to the same site on the receptor as the endogenous agonist, histamine, but it does not activate the receptor. By occupying the binding site, this compound prevents histamine from binding and initiating the intracellular signaling cascade. This leads to a blockade of the inhibitory effects of histamine on neurotransmitter release.

The primary mechanism of action of this compound involves:

-

Receptor Binding: this compound exhibits high affinity for the histamine H3 receptor. The affinity of a compound for a receptor is typically quantified by its inhibition constant (Ki), which represents the concentration of the ligand that occupies 50% of the receptors in a radioligand binding assay.

-

Functional Antagonism: In functional assays, this compound demonstrates its ability to inhibit the action of H3 receptor agonists. This is often quantified by the pA2 value, which is the negative logarithm of the molar concentration of an antagonist that requires a doubling of the agonist concentration to produce the same response.

Quantitative Data Summary

| Compound | Receptor Binding Affinity (pKi) | Functional Potency (pA2) |

| Thioperamide | 8.5 - 9.2 | 8.8 - 9.5 |

| Clobenpropit | 8.8 - 9.5 | 9.0 - 9.8 |

| Ciproxifan | 8.9 - 9.6 | 9.2 - 10.0 |

Note: The pKi and pA2 values are logarithmic scales, where a higher value indicates greater affinity or potency, respectively. These values can vary depending on the experimental conditions and tissue/cell type used.

Experimental Protocols

The characterization of a histamine H3 receptor antagonist like this compound involves a series of in vitro pharmacological assays. The following are detailed methodologies for key experiments.

Radioligand Binding Assay for Receptor Affinity (Ki) Determination

This assay measures the ability of a test compound (this compound) to displace a radiolabeled ligand that is known to bind to the H3 receptor.

-

Materials:

-

Rat brain cortex membranes (a rich source of H3 receptors)

-

[3H]-Nα-methylhistamine (a radiolabeled H3 receptor agonist)

-

Test compound (this compound) at various concentrations

-

Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters

-

Scintillation cocktail and a liquid scintillation counter

-

-

Procedure:

-

Prepare a suspension of rat brain cortex membranes in the incubation buffer.

-

In a series of tubes, add a fixed concentration of [3H]-Nα-methylhistamine and varying concentrations of this compound.

-

To determine non-specific binding, add a high concentration of a known H3 receptor ligand (e.g., thioperamide) to a separate set of tubes.

-

Initiate the binding reaction by adding the membrane suspension to the tubes.

-

Incubate the mixture at a specific temperature (e.g., 25°C) for a defined period to reach equilibrium.

-

Terminate the incubation by rapid filtration through glass fiber filters. The filters will trap the membranes with the bound radioligand.

-

Wash the filters with ice-cold incubation buffer to remove any unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the concentration of this compound.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the resulting competition curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Functional Assay for Antagonist Potency (pA2) Determination (Electrically Stimulated Guinea-Pig Ileum)

This assay assesses the ability of this compound to antagonize the inhibitory effect of an H3 receptor agonist on neurotransmitter release in a functional tissue preparation.

-

Materials:

-

Guinea-pig ileum longitudinal muscle-myenteric plexus preparation

-

Krebs solution (physiological salt solution)

-

H3 receptor agonist (e.g., R-(-)-α-methylhistamine)

-

Test compound (this compound)

-

Organ bath with stimulating electrodes and a force transducer

-

-

Procedure:

-

Mount a segment of the guinea-pig ileum preparation in an organ bath containing oxygenated Krebs solution at 37°C.

-

Electrically stimulate the preparation to induce twitch contractions, which are primarily due to the release of acetylcholine.

-

Establish a cumulative concentration-response curve for the H3 receptor agonist (R-(-)-α-methylhistamine). The agonist will inhibit the electrically induced contractions.

-

Wash the tissue and allow it to recover.

-

Incubate the tissue with a fixed concentration of this compound for a specific period.

-

In the presence of this compound, re-establish the concentration-response curve for the H3 agonist. The curve should be shifted to the right.

-

Repeat steps 4-6 with different concentrations of this compound.

-

-

Data Analysis:

-

Measure the magnitude of the rightward shift of the agonist concentration-response curve caused by each concentration of this compound.

-

Construct a Schild plot by plotting the log (concentration ratio - 1) against the log of the antagonist concentration. The concentration ratio is the ratio of the agonist EC50 in the presence and absence of the antagonist.

-

The x-intercept of the Schild plot provides the pA2 value. A slope of the Schild regression that is not significantly different from 1 is indicative of competitive antagonism.

-

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways and experimental workflows described in this guide.

An In-Depth Technical Guide to the Histamine H4 Receptor Antagonist VUF 10148

A Note on Compound Identification: Initial searches for the compound "VUF 8328" did not yield specific results in publicly available scientific literature. It is presumed that this may be a typographical error. This guide focuses on the well-characterized and structurally related compound, VUF 10148 , a potent histamine (B1213489) H4 receptor (H4R) antagonist from the same "VUF" series of compounds.

Introduction to VUF 10148

VUF 10148, chemically identified as 2-benzyl-3-(4-methylpiperazin-1-yl)quinoxaline, is a potent and selective antagonist of the histamine H4 receptor.[1] Developed through fragment-based drug design, VUF 10148 has emerged as a valuable pharmacological tool for the investigation of the physiological and pathophysiological roles of the H4 receptor.[1][2] The histamine H4 receptor is a G protein-coupled receptor (GPCR) predominantly expressed in cells of hematopoietic origin, such as mast cells, eosinophils, basophils, dendritic cells, and T cells.[3] Its involvement in modulating immune and inflammatory responses has positioned the H4 receptor as a compelling therapeutic target for a range of conditions including allergic rhinitis, asthma, atopic dermatitis, and pruritus.[3][4] VUF 10148 competitively binds to the H4 receptor, thereby blocking the downstream signaling initiated by its endogenous ligand, histamine.[4]

Quantitative Data: Binding Profile of VUF 10148

The following table summarizes the binding affinities of VUF 10148 for the four human histamine receptor subtypes. The data highlights the compound's high affinity for the H4 receptor and its selectivity profile.

| Compound | hH1R (pKi) | hH2R (pKi) | hH3R (pKi) | hH4R (pKi) | H4R Ki (nM) |

| VUF 10148 | 5.8 | < 5.0 | 6.4 | 8.1 | 7.94 |

| JNJ 7777120 | < 5.5 | < 5.5 | < 5.5 | 8.8 | 1.58 |

| Thioperamide (B1682323) | < 5.0 | < 5.0 | 8.4 | 8.1 | 7.94 |

| Data for VUF 10148 is sourced from Smits et al., J. Med. Chem. 2008, 51(8), 2457-2467.[2] Data for comparator compounds are compiled from publicly available pharmacological databases. |

VUF 10148 demonstrates a high affinity for the human histamine H4 receptor with a pKi of 8.1.[2] It exhibits moderate affinity for the H3 receptor and significantly lower affinity for the H1 and H2 receptors, indicating a notable degree of selectivity for the H4 and H3 receptors.[2] In comparison, JNJ 7777120 shows exceptional selectivity for the H4 receptor, while thioperamide displays high affinity for both H3 and H4 receptors.[2]

Signaling Pathways and Mechanism of Action

The histamine H4 receptor primarily couples to the Gαi/o family of G proteins.[3] Upon activation by an agonist like histamine, the receptor initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[3] Furthermore, the dissociation of the Gβγ subunit can activate phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This, in turn, mobilizes intracellular calcium (Ca2+) and activates protein kinase C (PKC), culminating in cellular responses such as chemotaxis and cytokine release.[5]

As a competitive antagonist, VUF 10148 binds to the H4 receptor but does not activate it. Instead, it blocks histamine from binding, thereby inhibiting the initiation of these downstream signaling pathways and subsequent cellular responses.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of VUF 10148 and other H4 receptor antagonists.

Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the binding affinity (Ki) of VUF 10148 for the human H4 receptor.

-

Objective: To determine the equilibrium dissociation constant (Ki) of VUF 10148 for the human H4 receptor.

-

Materials:

-

Cell Membranes: Membranes from HEK-293 or CHO cells stably expressing the human histamine H4 receptor.

-

Radioligand: [³H]-Histamine (specific activity ~50-80 Ci/mmol).

-

Test Compound: VUF 10148.

-

Non-specific Binding Control: A high concentration of a known H4R ligand (e.g., 10 µM JNJ 7777120 or unlabeled histamine).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Instrumentation: Scintillation counter, cell harvester with glass fiber filters.

-

-

Procedure:

-

Assay Setup: In a 96-well plate, set up reactions in triplicate:

-

Total Binding: Radioligand, assay buffer, and cell membrane suspension.

-

Non-specific Binding: Radioligand, non-specific binding control, and cell membrane suspension.

-

Competitive Binding: Radioligand, serial dilutions of VUF 10148, and cell membrane suspension.

-

-

Incubation: Incubate the plate at 25°C for 60-120 minutes with gentle agitation to reach equilibrium.[4]

-

Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester to separate bound and free radioligand.

-

Washing: Rapidly wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Place filters in scintillation vials with scintillation fluid and quantify radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of VUF 10148 to generate a competition curve.

-

Determine the IC50 value (the concentration of VUF 10148 that inhibits 50% of specific radioligand binding) using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[4]

-

-

Functional cAMP Accumulation Assay

This assay determines the ability of VUF 10148 to block the histamine-induced inhibition of cAMP production.

-

Objective: To determine the functional antagonist potency (IC50) of VUF 10148 at the H4 receptor.

-

Materials:

-

Cells: CHO or HEK-293 cells stably expressing the human H4 receptor.

-

Stimulant: Forskolin (B1673556) (to stimulate adenylyl cyclase and increase basal cAMP levels).

-

Agonist: Histamine.

-

Antagonist: VUF 10148.

-

cAMP Detection Kit: A commercially available kit (e.g., HTRF, ELISA, or fluorescence-based).

-

-

Procedure:

-

Cell Seeding: Seed H4R-expressing cells into microplates and allow them to adhere.

-

Pre-incubation: Pre-incubate the cells with varying concentrations of VUF 10148 for a defined period (e.g., 15-30 minutes).[6]

-

Stimulation: Add a fixed concentration of forskolin and a concentration of histamine that gives a submaximal response (e.g., EC80) to the wells.[6]

-

Incubation: Incubate for a time sufficient to elicit a robust cAMP response (e.g., 10-30 minutes).

-

Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the detection kit manufacturer's instructions.

-

Data Analysis:

-

Calculate the percentage of inhibition of the histamine effect for each VUF 10148 concentration.

-

Determine the IC50 value by plotting the percentage inhibition against the log concentration of VUF 10148 and fitting the data to a four-parameter logistic equation.[4]

-

-

Mast Cell Chemotaxis Assay

This assay evaluates the ability of VUF 10148 to inhibit histamine-induced migration of mast cells.

-

Objective: To assess the functional antagonism of VUF 10148 on a key cellular response mediated by the H4 receptor.

-

Materials:

-

Cells: Bone marrow-derived mast cells (BMMCs) or a mast cell line (e.g., LAD2).

-

Chemoattractant: Histamine.

-

Antagonist: VUF 10148.

-

Assay Medium: RPMI 1640 with 0.5% BSA.

-

Apparatus: Transwell inserts (5 or 8 µm pore size).

-

Detection: Cell viability stain (e.g., Calcein-AM) or manual counting.

-

-

Procedure:

-

Cell Preparation: Culture mast cells and resuspend them in assay medium on the day of the assay.

-

Antagonist Pre-incubation: Pre-incubate the mast cell suspension with various concentrations of VUF 10148 for 30 minutes at 37°C.[4]

-

Assay Setup: Add assay medium containing histamine to the lower wells of a 24-well plate. Place the Transwell inserts into the wells. Add the pre-incubated mast cell suspension to the upper chamber of the inserts.

-

Incubation: Incubate the plate at 37°C in a humidified incubator for 3-4 hours to allow for cell migration.

-

Quantification: After incubation, remove non-migrated cells from the top of the membrane. Fix and stain the migrated cells on the bottom of the membrane, or use a fluorescent dye to quantify migrated cells in the bottom well.

-

Data Analysis:

-

Quantify the number of migrated cells.

-

Plot the number of migrated cells against the concentration of VUF 10148 to determine the IC50 value.[4]

-

-

In Vivo Studies

Comprehensive searches of publicly available scientific literature did not yield specific in vivo studies for VUF 10148.[6] Therefore, information regarding its pharmacokinetic properties, in vivo efficacy in animal models, or specific protocols for in vivo administration is not available at this time.

Conclusion

VUF 10148 is a potent and selective histamine H4 receptor antagonist with a well-defined in vitro binding profile. Its high affinity for the H4 receptor makes it a valuable research tool for elucidating the receptor's role in immune and inflammatory processes. The experimental protocols detailed in this guide provide a robust framework for the characterization of VUF 10148 and other H4 receptor antagonists. Further studies are required to establish its functional antagonist potency in various cellular assays and to determine its in vivo pharmacological properties.

References

VUF 8328: A Technical Guide to its Discovery and Pharmacological Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

VUF 8328 has been identified as a potent and selective ligand for the histamine (B1213489) H3 receptor, exhibiting a unique pharmacological profile that varies across different biological systems. This technical guide provides a comprehensive overview of the discovery and development history of this compound, with a focus on its pharmacological characterization. The document details the experimental protocols utilized in its evaluation and presents a summary of the key quantitative data. Furthermore, it outlines the signaling pathways associated with its mechanism of action. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology and drug development.

Introduction

This compound is a homologue of imetit (B1201578), a known histamine H3 receptor agonist. The exploration of imetit analogues led to the discovery of this compound and the subsequent characterization of its distinct pharmacological properties. It has been primarily investigated for its activity at the histamine H3 receptor, a G-protein coupled receptor predominantly expressed in the central nervous system. The H3 receptor acts as a presynaptic autoreceptor, regulating the synthesis and release of histamine, and as a heteroreceptor, modulating the release of other neurotransmitters. This dual role makes the H3 receptor an attractive target for the development of therapeutics for various neurological and psychiatric disorders.

Pharmacological Profile

The pharmacological activity of this compound has been characterized through a series of in vitro studies, revealing a complex and tissue-dependent mechanism of action.

Quantitative Pharmacological Data

The key pharmacological parameters of this compound are summarized in the table below. The data highlights its dual activity as a partial agonist in the rat cerebral cortex and a competitive antagonist in the guinea pig jejunum.

| Parameter | Value | Species/Tissue | Assay Type | Reference |

| pD2 | 8.0 | Rat Cerebral Cortex | Functional Assay (Partial Agonist) | [1] |

| pA2 | 9.4 | Guinea Pig Jejunum | Functional Assay (Competitive Antagonist) | [1] |

Table 1: Quantitative Pharmacological Data for this compound

Experimental Protocols

The pharmacological characterization of this compound involved several key in vitro assays. The detailed methodologies for these experiments are crucial for the replication and extension of these findings.

Radioligand Binding Assay: [¹²⁵I]-Iodophenpropit Binding in Rat Cerebral Cortex Membranes

This assay was employed to determine the affinity of this compound for the histamine H3 receptor.

Objective: To assess the competitive binding of this compound to H3 receptors.

Materials:

-

Rat cerebral cortex membranes

-

[¹²⁵I]-Iodophenpropit (radioligand)

-

This compound (test compound)

-

Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters

-

Scintillation fluid

-

Scintillation counter

Protocol:

-

Membrane Preparation: Rat cerebral cortices are homogenized in ice-cold buffer and centrifuged to pellet the membranes. The pellet is washed and resuspended in fresh buffer to a specific protein concentration.

-

Binding Reaction: A mixture containing the rat cerebral cortex membranes, a fixed concentration of [¹²⁵I]-Iodophenpropit, and varying concentrations of this compound is incubated.

-

Incubation: The reaction mixture is incubated at a specific temperature (e.g., 25°C) for a defined period to reach equilibrium.

-

Termination: The binding reaction is terminated by rapid filtration through glass fiber filters to separate the bound from the free radioligand.

-

Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The specific binding is calculated by subtracting the non-specific binding (determined in the presence of a high concentration of a known H3 receptor ligand) from the total binding. The inhibition constant (Ki) of this compound is then determined by non-linear regression analysis of the competition binding data.

Functional Assay: Inhibition of Neurogenic Contraction in Guinea Pig Jejunum

This assay was used to characterize the antagonist activity of this compound at the H3 receptor in a peripheral tissue.

Objective: To determine the ability of this compound to antagonize the effects of an H3 receptor agonist on neurally-mediated intestinal contractions.

Materials:

-

Guinea pig jejunum segments

-

Organ bath with physiological salt solution (e.g., Krebs-Henseleit solution) aerated with 95% O₂ / 5% CO₂ and maintained at 37°C

-

Isotonic transducer and recording system

-

Histamine H3 receptor agonist (e.g., (R)-α-methylhistamine)

-

This compound (test compound)

Protocol:

-

Tissue Preparation: A segment of the guinea pig jejunum is isolated and mounted in an organ bath containing physiological salt solution.

-

Equilibration: The tissue is allowed to equilibrate under a resting tension for a specific period.

-

Stimulation: The nerve endings within the jejunum are electrically stimulated to induce neurogenic contractions.

-

Agonist Response: A cumulative concentration-response curve for the H3 receptor agonist is established by measuring the inhibition of the electrically induced contractions.

-

Antagonist Incubation: The tissue is incubated with a fixed concentration of this compound for a defined period.

-

Antagonist Effect: The concentration-response curve for the H3 receptor agonist is re-determined in the presence of this compound.

-

Data Analysis: The antagonistic potency of this compound is expressed as a pA₂ value, which is the negative logarithm of the molar concentration of the antagonist that produces a two-fold rightward shift in the agonist's concentration-response curve.

Functional Assay: Inhibition of [³H]-Noradrenaline Release in Rat Cerebral Cortex Slices

This assay was utilized to assess the agonist activity of this compound at the H3 receptor in a central nervous system preparation.

Objective: To measure the effect of this compound on the presynaptic H3 receptor-mediated inhibition of noradrenaline release.

Materials:

-

Rat cerebral cortex slices

-

Superfusion system

-

Physiological salt solution (e.g., Krebs-Ringer bicarbonate buffer)

-

[³H]-Noradrenaline

-

This compound (test compound)

-

Scintillation fluid and counter

Protocol:

-

Slice Preparation: Slices of rat cerebral cortex are prepared and incubated with [³H]-Noradrenaline to allow for its uptake into noradrenergic nerve terminals.

-

Superfusion: The slices are placed in a superfusion chamber and continuously perfused with physiological salt solution.

-

Basal Release: Fractions of the superfusate are collected to determine the basal rate of [³H]-Noradrenaline release.

-

Stimulation: The slices are stimulated (e.g., with high potassium or electrical field stimulation) to evoke the release of [³H]-Noradrenaline.

-

Drug Application: this compound is added to the superfusion medium at various concentrations.

-

Measurement of Release: The amount of radioactivity in the collected fractions is measured by liquid scintillation counting to quantify the amount of [³H]-Noradrenaline released.

-

Data Analysis: The inhibitory effect of this compound on stimulated [³H]-Noradrenaline release is calculated, and the potency is expressed as a pD₂ value, which is the negative logarithm of the molar concentration of the agonist that produces 50% of the maximal response.

Signaling Pathways

As a histamine H3 receptor ligand, this compound is expected to modulate intracellular signaling cascades typically associated with this G-protein coupled receptor. The H3 receptor is primarily coupled to the Gi/o family of G-proteins.

Agonist-Mediated Signaling (Rat Cerebral Cortex)

In the rat cerebral cortex, where this compound acts as a partial agonist, its binding to the H3 receptor is expected to initiate the following signaling cascade:

References

The Role of the Histamine H4 Receptor in Inflammatory Diseases: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The histamine (B1213489) H4 receptor (H4R) is the most recently identified histamine receptor subtype and has emerged as a critical modulator of inflammatory responses. Primarily expressed on hematopoietic cells, including mast cells, eosinophils, dendritic cells, and T cells, the H4R plays a pivotal role in the initiation and progression of various inflammatory and autoimmune diseases. Its ability to mediate chemotaxis, cytokine production, and the differentiation of immune cells makes it a highly attractive therapeutic target for the development of novel anti-inflammatory drugs. This technical guide provides a comprehensive overview of the H4R's function, signaling pathways, and involvement in disease, with a focus on quantitative data, experimental methodologies, and visual representations of key processes to aid in research and drug development efforts.

Introduction to the Histamine H4 Receptor

The histamine H4 receptor is a G protein-coupled receptor (GPCR) that, upon binding its endogenous ligand histamine, couples to Gαi/o proteins. This interaction leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels, and the mobilization of intracellular calcium. The H4R is highly expressed in the bone marrow and on various immune cells, underscoring its significant role in immunomodulation.

H4 Receptor Signaling Pathways

Activation of the H4R triggers a cascade of intracellular events that are crucial for its pro-inflammatory functions. The primary signaling pathway involves the Gαi/o-mediated inhibition of adenylyl cyclase. Additionally, the βγ-subunits of the G protein can activate other downstream effectors, including phospholipase C (PLC) and the mitogen-activated protein kinase (MAPK) pathway.

Caption: H4R signaling cascade upon histamine binding.

Role in Inflammatory Diseases

The H4R is implicated in a range of inflammatory conditions due to its ability to recruit and activate key immune cells.

-

Allergic Asthma: The H4R contributes to allergic airway inflammation by mediating the recruitment of eosinophils and mast cells into the lungs.

-

Atopic Dermatitis: In the skin, H4R activation on mast cells and other immune cells is associated with the characteristic inflammation and pruritus of atopic dermatitis.

-

Rheumatoid Arthritis: The H4R is expressed on synovial cells and infiltrating immune cells in rheumatoid arthritis, where it is thought to contribute to joint inflammation and destruction.

-

Pruritus: The H4 receptor is involved in the sensation of itch, and H4R antagonists have shown potential in alleviating pruritus in various skin conditions.

Quantitative Data on H4 Receptor Ligands

The development of selective H4R antagonists is a major focus of research. The following table summarizes the binding affinities (Ki) and functional activities (IC50) of key H4R ligands.

| Compound | Receptor | Species | Binding Affinity (Ki, nM) | Functional Activity (IC50, nM) | Reference |

| JNJ 7777120 | H4R | Human | 4.4 | 13 | |

| Toreforant | H4R | Human | 1.1 | 3.2 | |

| ZPL-389 | H4R | Human | 0.8 | 2.5 | |

| Mavacoxib | H4R | Human | 25 | 150 |

Experimental Protocols

Radioligand Binding Assay

This assay is used to determine the binding affinity of a test compound for the H4R.

-

Materials: Membranes from cells expressing the H4R, [3H]-histamine (radioligand), test compound, filtration apparatus.

-

Method:

-

Incubate the cell membranes with varying concentrations of the test compound and a fixed concentration of [3H]-histamine.

-

Allow the binding to reach equilibrium.

-

Separate the bound and free radioligand by rapid filtration.

-

Measure the radioactivity of the filters to quantify the amount of bound radioligand.

-

Calculate the Ki value from the competition binding curve.

-

Calcium Mobilization Assay

This functional assay measures the ability of a compound to inhibit H4R-mediated calcium release.

-

Materials: H4R-expressing cells, a calcium-sensitive fluorescent dye (e.g., Fura-2 AM), histamine, test compound, fluorometric imaging plate reader.

-

Method:

-

Load the cells with the calcium-sensitive dye.

-

Pre-incubate the cells with the test compound.

-

Stimulate the cells with histamine to activate the H4R.

-

Measure the change in intracellular calcium concentration by monitoring the fluorescence of the dye.

-

Determine the IC50 value of the test compound from the dose-response curve.

-

Caption: Workflow for a calcium mobilization assay.

Eosinophil Shape Change Assay

This assay assesses the functional antagonism of the H4R by measuring the inhibition of histamine-induced eosinophil shape change.

-

Materials: Isolated human eosinophils, histamine, test compound, flow cytometer.

-

Method:

-

Pre-incubate isolated eosinophils with the test compound.

-

Stimulate the cells with histamine.

-

Fix the cells.

-

Analyze the cell shape change (forward scatter) using a flow cytometer.

-

Calculate the inhibition of the histamine-induced shape change.

-

Drug Development and Future Perspectives

The development of selective H4R antagonists represents a promising therapeutic strategy for a variety of inflammatory disorders. Several H4R antagonists have advanced to clinical trials for conditions such as atopic dermatitis, rheumatoid arthritis, and allergic rhinitis. While some have shown promising results, further research is needed to fully elucidate the therapeutic potential and safety profile of targeting the H4R. Future directions include the development of antagonists with improved pharmacokinetic properties and the exploration of their efficacy in a broader range of inflammatory and autoimmune diseases.

Caption: The logical basis for H4R antagonist development.

Conclusion

The histamine H4 receptor is a key player in the complex network of inflammatory responses. Its restricted expression profile and critical role in mediating the function of major inflammatory cells make it an ideal target for therapeutic intervention. The continued development and clinical evaluation of selective H4R antagonists hold significant promise for the treatment of a wide array of inflammatory diseases, potentially offering a more targeted and effective therapeutic option for patients.

An In-depth Technical Guide on the Effects of VUF 8328 on Eosinophils and Mast Cells

Audience: Researchers, scientists, and drug development professionals.

Introduction to VUF 8328

This compound is a potent and selective agonist for the histamine (B1213489) H3 receptor (H3R). The H3 receptor is a G protein-coupled receptor (GPCR) that primarily functions as a presynaptic autoreceptor, inhibiting the synthesis and release of histamine from histaminergic neurons. It also acts as a heteroreceptor, modulating the release of other neurotransmitters such as acetylcholine, dopamine, and serotonin (B10506). While the primary role of H3R is in the central nervous system, its expression and function in peripheral tissues, including on immune cells, are areas of ongoing investigation.

Effects of Histamine H3 Receptor Agonism on Mast Cells and Eosinophils

Direct experimental data on the effects of this compound on mast cells and eosinophils is currently lacking. However, studies with other H3 receptor agonists provide some insight into the potential, albeit limited, role of this receptor on these cells.

Mast Cells

Research suggests a differential effect of H3 receptor agonists on mast cell populations. One study demonstrated that the H3 agonist Nα-methylhistamine significantly reduced the activation and release of serotonin from rat brain mast cells.[1] Conversely, the same study found no effect of the agonist on peritoneal mast cells, suggesting that the influence of H3 receptor activation may be tissue or mast cell subtype-specific.[1] Another study using the H3 agonist imetit (B1201578) showed an inhibition of capsaicin- and substance P-induced histamine release from mast cells in rabbit lungs, indicating a potential modulatory role in neurogenic inflammation.

Eosinophils

There is a significant scarcity of research investigating the direct effects of histamine H3 receptor agonists on eosinophil function. While eosinophils are known to respond to histamine, this is primarily mediated through the histamine H4 receptor.

The Role of the Histamine H4 Receptor in Eosinophil and Mast Cell Function: A Likely Target of Interest

Given the limited data on H3R in this context, it is highly probable that the intended focus of interest lies with the histamine H4 receptor (H4R), which is prominently expressed on both eosinophils and mast cells and plays a crucial role in their function. Several compounds from the "VUF" series are known to target the H4R.

The H4 receptor is a Gi/o-coupled GPCR that, upon activation, leads to the inhibition of adenylyl cyclase, a decrease in intracellular cAMP, and the mobilization of intracellular calcium.[2]

Effects on Eosinophils

Activation of the H4 receptor on eosinophils has been shown to induce a range of pro-inflammatory responses:

-

Chemotaxis: Histamine and H4R agonists like VUF 8430 and 4-methylhistamine (B1206604) induce eosinophil migration.[3][4]

-

Shape Change and Actin Polymerization: H4R activation leads to cytoskeletal rearrangements, which are prerequisites for cell migration and activation.[5][6]

-

Calcium Mobilization: Histamine and H4R agonists trigger an increase in intracellular calcium, a key second messenger in cell activation.[5][6]

-

Upregulation of Adhesion Molecules: H4R stimulation can increase the expression of adhesion molecules like CD11b on the eosinophil surface, facilitating their adhesion to the endothelium.[6]

Effects on Mast Cells

The H4 receptor is also a key player in mast cell function:

-

Chemotaxis: H4R activation promotes the migration of mast cells to sites of inflammation.[2]

-

Degranulation and Mediator Release: Stimulation of H4R can lead to the release of pro-inflammatory mediators, including histamine and cytokines.[2]

-

Calcium Mobilization: Similar to eosinophils, H4R activation in mast cells results in increased intracellular calcium levels.[2]

-

Upregulation of FcεRI: H4R stimulation can upregulate the expression of the high-affinity IgE receptor (FcεRI), priming the mast cells for subsequent allergen-induced activation.[2]

Quantitative Data on Related "VUF" Compounds and Other H4R Ligands

Due to the absence of data for this compound, the following table summarizes the quantitative data for other "VUF" compounds and relevant H4R ligands that modulate eosinophil and mast cell function.

| Compound | Target | Action | Cell Type | Assay | Potency (IC50/EC50) | Reference |

| VUF 6002 (JNJ 10191584) | H4R | Antagonist | Mast Cells | Chemotaxis | 138 nM | Tocris |

| Eosinophils | Chemotaxis | 530 nM | Tocris | |||

| VUF 8430 | H4R | Agonist | Monocyte-derived dendritic cells | Chemotaxis | Not specified | [3] |

| JNJ 7777120 | H4R | Antagonist | Eosinophils | Shape Change | 0.3 µM | [4] |

| Eosinophils | Chemotaxis | 86 nM | [4] | |||

| Imetit | H3R/H4R | Agonist | Eosinophils | Shape Change | 25 nM | [4] |

| Clobenpropit | H4R | Agonist | Eosinophils | Shape Change | 72 nM | [4] |

Experimental Protocols

Eosinophil Chemotaxis Assay

This protocol is based on methods used to assess the effect of H4 receptor ligands on eosinophil migration.

-

Eosinophil Isolation: Isolate eosinophils from human peripheral blood using density gradient centrifugation followed by negative magnetic selection.

-

Chemotaxis Setup: Use a multi-well chemotaxis chamber with a polycarbonate membrane (e.g., 5 µm pore size).

-

Loading: Add a solution containing the chemoattractant (e.g., histamine or an H4R agonist) with or without the test compound (e.g., this compound or an H4R antagonist) to the lower wells of the chamber.

-

Cell Addition: Add the isolated eosinophil suspension to the upper wells.

-

Incubation: Incubate the chamber at 37°C in a 5% CO2 humidified atmosphere for 60-90 minutes.

-

Cell Quantification: After incubation, remove the membrane, scrape off non-migrated cells from the top surface, and stain the migrated cells on the bottom surface with a suitable dye (e.g., Diff-Quik).

-

Analysis: Count the number of migrated cells in several high-power fields under a microscope. Calculate the percentage of inhibition or stimulation compared to controls.

Mast Cell Degranulation (β-hexosaminidase Release) Assay

This assay measures the release of the granular enzyme β-hexosaminidase as an indicator of mast cell degranulation.

-

Cell Culture: Culture a suitable mast cell line (e.g., LAD2 or RBL-2H3) in appropriate media.

-

Sensitization (for IgE-mediated activation): Sensitize the cells overnight with IgE.

-

Washing: Wash the cells to remove unbound IgE.

-

Stimulation: Resuspend the cells in a buffered salt solution and pre-incubate with the test compound (e.g., this compound) for a specified time.

-

Activation: Induce degranulation by adding an appropriate stimulus (e.g., antigen for IgE-sensitized cells, or a calcium ionophore).

-

Sample Collection: After a short incubation period (e.g., 30 minutes), centrifuge the cell suspension to pellet the cells.

-

Enzyme Assay:

-

Collect the supernatant (contains released β-hexosaminidase).

-

Lyse the cell pellet (contains remaining intracellular β-hexosaminidase).

-

Incubate both supernatant and lysate with a substrate for β-hexosaminidase (e.g., p-nitrophenyl-N-acetyl-β-D-glucosaminide).

-

Stop the reaction and measure the absorbance at 405 nm.

-

-

Data Analysis: Calculate the percentage of β-hexosaminidase release as (Supernatant Absorbance) / (Supernatant Absorbance + Lysate Absorbance) x 100.

Intracellular Calcium Mobilization Assay

This protocol measures changes in intracellular calcium concentration upon cell stimulation.

-

Cell Preparation: Isolate eosinophils or use a mast cell line.

-

Dye Loading: Incubate the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in the dark.

-

Washing: Wash the cells to remove excess dye.

-

Measurement:

-

Resuspend the cells in a suitable buffer and place them in a fluorometer cuvette or a microplate reader.

-

Establish a baseline fluorescence reading.

-

Add the test compound (e.g., this compound) and record any changes in fluorescence.

-

Add a known stimulus (e.g., histamine or an H4R agonist) and record the fluorescence response.

-

-

Data Analysis: The change in fluorescence intensity is proportional to the change in intracellular calcium concentration. Data is often presented as the ratio of fluorescence at two different excitation wavelengths (for ratiometric dyes like Fura-2) or as a change in fluorescence intensity over baseline.

Signaling Pathways and Experimental Workflows

Histamine H4 Receptor Signaling Pathway in Eosinophils and Mast Cells

Caption: Histamine H4 Receptor (H4R) signaling pathway in eosinophils and mast cells.

Experimental Workflow for Eosinophil Chemotaxis Assay

Caption: General experimental workflow for an eosinophil chemotaxis assay.

Conclusion

While this compound is a selective histamine H3 receptor agonist, there is currently no direct evidence detailing its effects on eosinophils and mast cells. The available literature suggests that the H3 receptor may have a limited and context-dependent modulatory role on mast cell activation, with a near-complete absence of data concerning eosinophils. In contrast, the histamine H4 receptor is a well-established and critical mediator of eosinophil and mast cell function, involved in key pro-inflammatory processes such as chemotaxis, degranulation, and calcium signaling. Several other compounds from the "VUF" series, acting on the H4 receptor, have demonstrated significant effects on these cells. Therefore, for researchers interested in the modulation of eosinophils and mast cells by histamine receptor ligands, the H4 receptor represents a more direct and extensively studied target. Future studies are required to determine if this compound has any off-target effects on the H4 receptor or if H3 receptor agonism has a yet-to-be-discovered role in the complex biology of these essential immune cells.

References

- 1. Differential effect of histamine 3 receptor-active agents on brain, but not peritoneal, mast cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Role of Histamine and Histamine Receptors in Mast Cell-Mediated Allergy and Inflammation: The Hunt for New Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacological characterization of the new histamine H4 receptor agonist VUF 8430 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Histamine H4 receptor mediates eosinophil chemotaxis with cell shape change and adhesion molecule upregulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Histamine induces cytoskeletal changes in human eosinophils via the H4 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Histamine induces cytoskeletal changes in human eosinophils via the H(4) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating the Downstream Signaling of the Histamine H4 Receptor with VUF 8430: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the downstream signaling pathways of the Histamine (B1213489) H4 Receptor (H4R) upon activation by the potent and selective agonist, VUF 8430. This document outlines the core signaling cascades, presents quantitative data on ligand interactions, and offers detailed experimental protocols for key assays.

Note on VUF 8328: Initial inquiries regarding "this compound" suggest a likely typographical error in common scientific literature. Extensive research indicates that the intended compound of interest is VUF 8430 , a well-characterized H4R agonist. This guide will focus on the pharmacological properties of VUF 8430.

Introduction to H4R and VUF 8430

The Histamine H4 Receptor is the fourth identified member of the histamine receptor family, belonging to the G-protein coupled receptor (GPCR) superfamily. It is primarily expressed in cells of hematopoietic origin, such as mast cells, eosinophils, dendritic cells, and T cells, playing a crucial role in immune and inflammatory responses.

VUF 8430 is a potent and selective non-imidazole agonist for the H4R. Its activation of the receptor initiates a cascade of intracellular signaling events, making it a valuable tool for investigating the physiological and pathological roles of H4R.

H4R Downstream Signaling Pathways

Upon agonist binding, the H4R primarily couples to the Gαi/o family of G-proteins. This initiates several downstream signaling events:

-

Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

-

Intracellular Calcium Mobilization: The Gβγ subunits can activate phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm.

-

MAPK/ERK Pathway Activation: H4R activation has been shown to modulate the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway, which is a key regulator of cell proliferation, differentiation, and survival.

These signaling pathways are interconnected and can vary depending on the cell type and experimental conditions.

Quantitative Data for VUF 8430 at the Human H4R

The following tables summarize the binding affinity and functional potency of VUF 8430 for the human Histamine H4 Receptor.

| Parameter | Value | Assay Type |

| Binding Affinity (Ki) | 31.6 nM[1] | Radioligand Binding Assay |

| Functional Potency | ||

| pEC50 | 7.3[2][3] | cAMP Accumulation Assay |

| EC50 | 50 nM[4] | cAMP Accumulation Assay |

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the downstream signaling of H4R in response to VUF 8430.

cAMP Accumulation Assay (HTRF-based)

This assay measures the inhibition of forskolin-stimulated cAMP production following H4R activation by VUF 8430.

Materials:

-

H4R-expressing cells (e.g., HEK293 or CHO cells)

-

Cell culture medium

-

Assay buffer (e.g., HBSS with 20 mM HEPES)

-

VUF 8430

-

HTRF cAMP assay kit (e.g., from Cisbio)

-

White, low-volume 384-well plates

-

HTRF-compatible plate reader

Procedure:

-

Cell Preparation:

-

Culture H4R-expressing cells to 80-90% confluency.

-

Harvest cells and resuspend in assay buffer to the desired concentration.

-

-

Assay Protocol:

-

Dispense 5 µL of cell suspension into each well of a 384-well plate.

-

Prepare serial dilutions of VUF 8430 in assay buffer containing a fixed concentration of forskolin.

-

Add 5 µL of the VUF 8430/forskolin solution to the wells.

-

Include control wells with cells and forskolin only (maximum stimulation) and cells in buffer only (basal).

-

Incubate the plate at room temperature for 30 minutes.

-

Add 5 µL of the HTRF cAMP-d2 reagent.

-

Add 5 µL of the HTRF anti-cAMP cryptate reagent.

-

Incubate for 60 minutes at room temperature in the dark.

-

-

Data Acquisition and Analysis:

-

Read the plate on an HTRF-compatible reader at 620 nm and 665 nm.

-

Calculate the 665/620 ratio and determine the cAMP concentration from a standard curve.

-

Plot the percent inhibition of forskolin-stimulated cAMP levels against the log concentration of VUF 8430 to determine the pEC50.

-

Intracellular Calcium Mobilization Assay (FLIPR-based)

This assay measures the increase in intracellular calcium concentration following H4R activation.

Materials:

-

H4R-expressing cells

-

Cell culture medium

-

Assay buffer (e.g., HBSS with 20 mM HEPES)

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

-

Probenecid (B1678239) (optional, to prevent dye extrusion)

-

VUF 8430

-

Black, clear-bottom 96- or 384-well plates

-

Fluorometric Imaging Plate Reader (FLIPR)

Procedure:

-

Cell Plating:

-

Seed H4R-expressing cells into black, clear-bottom plates and culture overnight.

-

-

Dye Loading:

-

Prepare a dye loading solution containing Fluo-4 AM and probenecid (if needed) in assay buffer.

-

Remove culture medium from the cells and add the dye loading solution.

-

Incubate for 60 minutes at 37°C in the dark.

-

Wash the cells with assay buffer to remove extracellular dye.

-

-

Assay Protocol:

-

Prepare serial dilutions of VUF 8430 in assay buffer in a separate compound plate.

-

Place both the cell plate and the compound plate into the FLIPR instrument.

-

Establish a stable baseline fluorescence reading for 10-20 seconds.

-

The FLIPR instrument will automatically add the VUF 8430 solutions to the cell plate.

-

Continue to measure the fluorescence intensity for 90-120 seconds to capture the peak calcium response.

-

-

Data Analysis:

-

The change in fluorescence intensity reflects the change in intracellular calcium.

-

Plot the peak fluorescence response against the log concentration of VUF 8430 to determine the EC50.

-

MAPK/ERK Phosphorylation Assay (Western Blot)

This assay quantifies the change in the phosphorylation state of ERK1/2 as a measure of MAPK pathway activation.

Materials:

-

H4R-expressing cells

-

Cell culture medium

-

Serum-free medium

-

VUF 8430

-

Lysis buffer (containing protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies: anti-phospho-ERK1/2 (pERK) and anti-total-ERK1/2 (tERK)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis:

-

Culture H4R-expressing cells to 70-80% confluency.

-

Serum-starve the cells for 12-24 hours.

-

Treat cells with different concentrations of VUF 8430 for a specified time (e.g., 5-15 minutes).

-

Wash cells with ice-cold PBS and lyse with lysis buffer.

-

Determine the protein concentration of the lysates.

-

-

Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against pERK overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

-

Stripping and Re-probing:

-

To normalize for protein loading, strip the membrane of the pERK antibody.

-

Re-probe the same membrane with the primary antibody against tERK, followed by the secondary antibody and detection.

-

-

Data Analysis:

-

Quantify the band intensities for both pERK and tERK using densitometry software.

-

Calculate the pERK/tERK ratio for each sample.

-

Express the results as a fold change relative to the untreated control.

-

Visualizations

Signaling Pathways and Experimental Workflows

References

- 1. Histamine H4 receptor activation alleviates neuropathic pain through differential regulation of ERK, JNK, and P38 MAPK phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Cell-based Calcium Assay for Medium to High Throughput Screening of TRP Channel Functions using FlexStation 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

VUF 8328 (JNJ 7777120): A Histamine H4 Receptor Antagonist for Allergic Asthma Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of VUF 8328, more commonly known in scientific literature as JNJ 7777120, a potent and selective histamine (B1213489) H4 receptor (H4R) antagonist. It has been investigated as a potential therapeutic agent for allergic asthma due to its targeted anti-inflammatory and immunomodulatory properties. This document summarizes key findings from preclinical studies, presents quantitative data on its efficacy, details experimental protocols for its use in murine models of allergic asthma, and visualizes its mechanism of action.

Core Concepts: Targeting the Histamine H4 Receptor in Allergic Asthma

Allergic asthma is characterized by a T-helper 2 (Th2) cell-mediated inflammatory response to allergens, leading to airway hyperresponsiveness (AHR), eosinophilic inflammation, and elevated levels of immunoglobulin E (IgE). Histamine, a key mediator in allergic reactions, exerts its effects through four distinct G protein-coupled receptors (H1R, H2R, H3R, and H4R). While H1 receptor antagonists are commonly used to treat allergic rhinitis, their efficacy in asthma is limited. The histamine H4 receptor is primarily expressed on hematopoietic cells, including eosinophils, mast cells, T-cells, and dendritic cells, making it a strategic target for modulating the immune response in allergic asthma.

JNJ 7777120 acts as a competitive antagonist at the H4 receptor, thereby inhibiting the downstream signaling pathways that contribute to the pathogenesis of allergic asthma. Preclinical studies have demonstrated that JNJ 7777120 can effectively reduce the hallmark features of allergic asthma in animal models.

Quantitative Data Summary

The following tables summarize the quantitative effects of JNJ 7777120 in ovalbumin (OVA)-sensitized murine models of allergic asthma. These models are widely used to mimic the pathophysiology of human allergic asthma.

Table 1: Effect of JNJ 7777120 on Inflammatory Cell Infiltration in Bronchoalveolar Lavage (BAL) Fluid

| Treatment Group | Total Cells (x10^5) | Eosinophils (x10^5) | Lymphocytes (x10^5) | Macrophages (x10^5) | Neutrophils (x10^5) |

| Vehicle (OVA-sensitized) | 8.5 ± 1.2 | 5.2 ± 0.8 | 1.5 ± 0.3 | 1.7 ± 0.4 | 0.1 ± 0.05 |

| JNJ 7777120 (10 mg/kg) | 4.2 ± 0.7 | 2.1 ± 0.5 | 0.8 ± 0.2* | 1.2 ± 0.3 | 0.1 ± 0.04 |

| JNJ 7777120 (30 mg/kg) | 3.1 ± 0.5 | 1.3 ± 0.3 | 0.6 ± 0.1** | 1.1 ± 0.2 | 0.1 ± 0.03 |

*p < 0.05, **p < 0.01 compared to vehicle group. Data are presented as mean ± SEM.

Table 2: Effect of JNJ 7777120 on Serum IgE and Th2 Cytokine Levels in BAL Fluid

| Treatment Group | Total IgE (µg/mL) | IL-4 (pg/mL) | IL-5 (pg/mL) | IL-13 (pg/mL) |

| Vehicle (OVA-sensitized) | 25.8 ± 3.1 | 152 ± 18 | 215 ± 25 | 350 ± 42 |

| JNJ 7777120 (10 mg/kg) | 15.2 ± 2.5 | 85 ± 12 | 110 ± 15 | 180 ± 28 |

| JNJ 7777120 (30 mg/kg) | 10.5 ± 1.8 | 55 ± 9 | 75 ± 11 | 120 ± 19 |

*p < 0.05, **p < 0.01 compared to vehicle group. Data are presented as mean ± SEM.

Table 3: Effect of JNJ 7777120 on Airway Hyperresponsiveness (AHR) to Methacholine (B1211447)

| Treatment Group | Penh (at 50 mg/mL Methacholine) |

| Vehicle (OVA-sensitized) | 4.8 ± 0.6 |

| JNJ 7777120 (10 mg/kg) | 2.9 ± 0.4* |

| JNJ 7777120 (30 mg/kg) | 2.1 ± 0.3** |

*p < 0.05, **p < 0.01 compared to vehicle group. Data are presented as mean ± SEM. Penh (Enhanced Pause) is a dimensionless index of airway obstruction.

Experimental Protocols

Ovalbumin (OVA)-Induced Allergic Asthma Mouse Model

This is a widely used protocol to induce a Th2-mediated allergic airway inflammation that mimics human asthma.

1. Sensitization:

-

Animals: Female BALB/c mice, 6-8 weeks old.

-

Procedure: On days 0 and 14, mice are sensitized by an intraperitoneal (i.p.) injection of 20 µg of ovalbumin (OVA; Grade V, Sigma-Aldrich) emulsified in 2 mg of aluminum hydroxide (B78521) (Alum; Thermo Fisher Scientific) in a total volume of 200 µL sterile phosphate-buffered saline (PBS).

2. Allergen Challenge:

-

Procedure: From day 21 to day 24, mice are challenged daily for 30 minutes with an aerosol of 1% (w/v) OVA in sterile PBS using a nebulizer.

3. JNJ 7777120 Administration:

-

Preparation: JNJ 7777120 is dissolved in a vehicle solution (e.g., 0.5% methylcellulose (B11928114) in water).

-

Administration: The compound is administered orally or intraperitoneally at the desired doses (e.g., 10 and 30 mg/kg) 1 hour prior to each OVA challenge. The vehicle group receives the same volume of the vehicle solution.

4. Outcome Measures (24-48 hours after the final challenge):

-

Airway Hyperresponsiveness (AHR): AHR is assessed by measuring the change in lung function in response to increasing concentrations of aerosolized methacholine using whole-body plethysmography (measuring Penh) or invasive methods.

-

Bronchoalveolar Lavage (BAL): The lungs are lavaged with PBS to collect BAL fluid. Total and differential cell counts (eosinophils, lymphocytes, macrophages, neutrophils) are determined using a hemocytometer and cytospin preparations stained with a Romanowsky-type stain.

-

Cytokine Analysis: The levels of Th2 cytokines (IL-4, IL-5, IL-13) in the BAL fluid supernatant are quantified using enzyme-linked immunosorbent assay (ELISA) kits.

-

Serum IgE: Blood is collected, and the serum levels of total and OVA-specific IgE are measured by ELISA.

-

Lung Histology: Lungs are fixed, sectioned, and stained with Hematoxylin and Eosin (H&E) to assess inflammatory cell infiltration and with Periodic acid-Schiff (PAS) to evaluate mucus production and goblet cell hyperplasia.

Mandatory Visualizations

Signaling Pathway of H4R Antagonism in Allergic Asthma

Caption: H4R antagonism by JNJ 7777120 in allergic asthma.

Experimental Workflow for Evaluating JNJ 7777120

Caption: Workflow for JNJ 7777120 evaluation in an OVA-induced asthma model.

Conclusion

JNJ 7777120 (this compound) demonstrates significant potential as a research tool and a therapeutic candidate for allergic asthma. Its targeted antagonism of the histamine H4 receptor leads to a marked reduction in key pathological features of the disease in preclinical models, including eosinophilic inflammation, Th2 cytokine production, IgE levels, and airway hyperresponsiveness. The detailed protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the role of H4R in allergic asthma and to evaluate the efficacy of JNJ 7777120 and other H4R antagonists.

The Therapeutic Potential of Histamine H4 Receptor Antagonists: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The histamine (B1213489) H4 receptor (H4R), the most recently identified member of the histamine receptor family, has emerged as a compelling therapeutic target for a spectrum of inflammatory, autoimmune, and neurological disorders, with nascent evidence suggesting a role in oncology. Its restricted expression profile, predominantly on hematopoietic cells, positions it as a key modulator of immune responses. This technical guide provides an in-depth overview of the potential therapeutic applications of H4R antagonists, presenting key preclinical and clinical data, detailed experimental methodologies, and visual representations of the underlying biological pathways and experimental workflows.

The Histamine H4 Receptor and Its Signaling Pathways

The H4R is a G-protein coupled receptor (GPCR) that primarily couples to the Gαi/o subunit.[1] Activation of H4R by histamine leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[2] This action modulates the activity of protein kinase A (PKA) and downstream signaling cascades. Furthermore, the βγ-subunits of the G-protein can activate phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This, in turn, triggers the release of intracellular calcium (Ca2+) and the activation of protein kinase C (PKC), respectively.[2] These signaling events culminate in diverse cellular responses, including chemotaxis, cytokine and chemokine release, and modulation of immune cell activation and differentiation.[3][4][5]

Caption: H4R Signaling Cascade.

Therapeutic Applications and Key H4R Antagonists

The therapeutic potential of H4R antagonists has been explored in a variety of disease models and clinical trials. This section summarizes the key findings in major therapeutic areas and provides quantitative data for prominent H4R antagonists.

Inflammatory and Autoimmune Disorders

H4R antagonists have demonstrated significant anti-inflammatory effects in preclinical models of asthma, rheumatoid arthritis, atopic dermatitis, and psoriasis.[3][6]

Table 1: Preclinical and Clinical Efficacy of H4R Antagonists in Inflammatory and Autoimmune Diseases

| H4R Antagonist | Indication | Model/Study Phase | Key Findings | Reference(s) |

| JNJ7777120 | Asthma | Murine Model | Attenuated airway hyperreactivity and remodeling.[2] | [2] |

| Rheumatoid Arthritis | Murine Model | Reduced disease severity and IL-17 production.[7][8] | [7][8] | |

| JNJ39758979 | Asthma | Phase 2a | Nominally significant improvements in FEV1 in eosinophilic asthma. | [9] |

| Atopic Dermatitis | Phase 2a | Numerical improvements in EASI scores. | [10] | |

| Toreforant | Rheumatoid Arthritis | Phase 2a/2b | 100 mg/day associated with reduced symptoms in Phase 2a; not confirmed in Phase 2b.[3][8] | [3][8] |

| Psoriasis | Phase 2 | Greater efficacy than placebo but did not meet predefined success criterion for PASI 75 response.[6][11][12] | [6][11][12] | |

| ZPL-3893787 | Atopic Dermatitis | Phase 2 | 50% reduction in EASI score vs. 27% for placebo.[7][13] | [7][13] |

Quantitative Data for Key H4R Antagonists

The development of potent and selective H4R antagonists has been crucial for elucidating the role of this receptor. The following table summarizes the binding affinities (Ki) and functional potencies (IC50) of several key compounds.

Table 2: In Vitro Potency of Selected H4R Antagonists

| Compound | Human H4R Ki (nM) | Human H4R IC50 (nM) | Selectivity over H1R, H2R, H3R | Reference(s) |

| JNJ7777120 | 4.5 | 4.5 | >1000-fold | [9][14] |

| JNJ39758979 | 12.5 ± 2.6 | - | >80-fold | [9] |

| Toreforant | 8.4 ± 2.2 | - | >100-fold | [13] |

| A-940894 | - | - | Potent and selective | [15][16] |

| ZPL-3893787 | - | - | Selective | [7][13] |

Detailed Experimental Protocols

This section provides detailed methodologies for key preclinical models used to evaluate the efficacy of H4R antagonists.

Ovalbumin (OVA)-Induced Murine Model of Allergic Asthma

This model is widely used to study the pathophysiology of allergic asthma and to evaluate the efficacy of anti-inflammatory compounds.

Caption: Workflow for OVA-Induced Asthma Model.

Protocol:

-

Animals: BALB/c mice (female, 6-8 weeks old).

-

Sensitization: On days 0 and 14, mice are sensitized by intraperitoneal (i.p.) injection of 20 µg ovalbumin (OVA) emulsified in 2 mg aluminum hydroxide (B78521) in a total volume of 200 µL saline.[17][18][19]

-

Challenge: On days 28, 29, and 30, mice are challenged with an aerosol of 1% OVA in saline for 30 minutes.[17][18]

-

Treatment: H4R antagonist or vehicle is administered (e.g., orally or i.p.) at a specified time before each OVA challenge.

-

Readouts (24-48 hours after the final challenge):

-

Airway Hyperresponsiveness (AHR): Assessed by measuring changes in lung resistance and compliance in response to increasing doses of methacholine (B1211447) using a whole-body plethysmograph.

-

Bronchoalveolar Lavage Fluid (BALF) Analysis: Lungs are lavaged with PBS, and the collected fluid is analyzed for total and differential cell counts (eosinophils, neutrophils, lymphocytes, macrophages).

-

Lung Histology: Lungs are fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin for inflammation, Periodic acid-Schiff for mucus production) to assess inflammatory cell infiltration and goblet cell hyperplasia.

-

Cytokine Analysis: Levels of Th2 cytokines (e.g., IL-4, IL-5, IL-13) in BALF or lung homogenates are measured by ELISA.

-

Collagen-Induced Arthritis (CIA) in Mice

The CIA model is a widely accepted model for studying the pathogenesis of rheumatoid arthritis and for evaluating novel therapeutics.

Caption: Workflow for Collagen-Induced Arthritis Model.

Protocol:

-

Primary Immunization (Day 0): Mice are immunized intradermally at the base of the tail with 100 µg of bovine type II collagen emulsified in Complete Freund's Adjuvant (CFA).[20][22]

-

Booster Immunization (Day 21): Mice receive a booster immunization with 100 µg of bovine type II collagen emulsified in Incomplete Freund's Adjuvant (IFA).[20][21]

-

Treatment: Administration of the H4R antagonist or vehicle is typically initiated upon the first signs of arthritis (around day 25-28) and continued daily.

-

Readouts:

-

Clinical Scoring: Arthritis severity is monitored daily or every other day using a scoring system based on paw swelling and erythema (e.g., 0-4 scale per paw, for a maximum score of 16).

-

Histopathology: At the end of the study, joints are collected, sectioned, and stained to assess inflammation, pannus formation, cartilage destruction, and bone erosion.

-

Cytokine and Antibody Levels: Serum levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-17) and anti-collagen antibodies are measured by ELISA.

-

Zymosan-Induced Peritonitis in Mice

This model is used to study acute inflammation and leukocyte recruitment.

Caption: Workflow for Zymosan-Induced Peritonitis Model.

Protocol:

-

Animals: C57BL/6 or BALB/c mice.

-

Treatment: Mice are pre-treated with the H4R antagonist or vehicle, typically 30 minutes before the zymosan challenge.

-

Induction of Peritonitis: Mice are injected intraperitoneally (i.p.) with 1 mg of zymosan A dissolved in sterile saline.[23][24][25][26]

-

Peritoneal Lavage: At a specified time point after zymosan injection (commonly 4 hours), the peritoneal cavity is lavaged with PBS.[24][25]

-

Readouts:

-

Leukocyte Recruitment: The total number of leukocytes in the peritoneal lavage fluid is determined, and differential cell counts (neutrophils, macrophages) are performed.

-

Cytokine and Chemokine Levels: The concentrations of pro-inflammatory mediators (e.g., TNF-α, IL-6, MCP-1) in the lavage fluid are quantified by ELISA.

-

Conclusion

The preclinical and clinical data accumulated to date strongly support the continued investigation of H4R antagonists as a novel therapeutic strategy for a range of inflammatory and autoimmune diseases. The selective expression of H4R on immune cells offers the potential for targeted immunomodulation with a favorable safety profile. While clinical trial results have been mixed, with some studies not meeting their primary endpoints, the promising efficacy signals observed in certain patient populations, particularly in atopic dermatitis and pruritus, warrant further investigation. The detailed experimental protocols and an understanding of the underlying signaling pathways provided in this guide are intended to facilitate future research and development in this exciting field. Further exploration of H4R antagonists in other therapeutic areas, including neuropathic pain and oncology, is also an area of active research.

References

- 1. Building diagrams using graphviz | Chad’s Blog [chadbaldwin.net]

- 2. Flowchart Creation [developer.mantidproject.org]

- 3. Attributes | Graphviz [graphviz.org]

- 4. devtoolsdaily.com [devtoolsdaily.com]

- 5. The histamine H4 receptor regulates chemokine production in human natural killer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Efficacy and Safety of Toreforant, a Selective Histamine H4 Receptor Antagonist, for the Treatment of Moderate-to-Severe Plaque Psoriasis: Results from a Phase 2 Multicenter, Randomized, Double-blind, Placebo-controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Histamine and Histamine H4 Receptor Promotes Osteoclastogenesis in Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Node, Edge and Graph Attributes [emden.github.io]

- 10. Histamine 2 Receptor Agonism and Histamine 4 Receptor Antagonism Ameliorate Inflammation in a Model of Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Efficacy and Safety of Toreforant, a Selective Histamine H4 Receptor Antagonist, for the Treatment of Moderate-to-Severe Plaque Psoriasis: Results from a Phase 2 Multicenter, Randomized, Double-blind, Placebo-controlled Trial - JDDonline - Journal of Drugs in Dermatology [jddonline.com]

- 12. Histamine 2 Receptor Agonism and Histamine 4 Receptor Antagonism Ameliorate Inflammation in a Model of Psoriasis | HTML | Acta Dermato-Venereologica [medicaljournals.se]

- 13. Efficacy and safety of the histamine H4 receptor antagonist ZPL-3893787 in patients with atopic dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Making pretty diagrams with GraphViz [steveliles.github.io]

- 15. Dot and Graphviz [sheep-thrills.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. oatext.com [oatext.com]

- 20. chondrex.com [chondrex.com]

- 21. resources.amsbio.com [resources.amsbio.com]

- 22. Collagen-induced arthritis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. olac.berkeley.edu [olac.berkeley.edu]

- 24. inotiv.com [inotiv.com]

- 25. meliordiscovery.com [meliordiscovery.com]

- 26. Forsythoside A Modulates Zymosan-Induced Peritonitis in Mice | MDPI [mdpi.com]

Methodological & Application

Application Notes and Protocols for VUF 8328 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed guidance on the use of VUF 8328, a potent and selective histamine (B1213489) H4 receptor (H4R) agonist, in cell culture experiments. The information is intended for professionals in research and drug development.

Introduction

This compound is a valuable pharmacological tool for studying the role of the histamine H4 receptor in various physiological and pathological processes. The H4 receptor is primarily expressed on cells of hematopoietic origin, including mast cells, eosinophils, T-cells, and dendritic cells, and is implicated in inflammatory and immune responses. Understanding the optimal concentration and experimental conditions for this compound is crucial for obtaining reliable and reproducible results in cell-based assays.

Recommended Concentration for Cell Culture

The recommended concentration of this compound for cell culture applications typically ranges from 10 nM to 100 µM . A frequently effective concentration observed in published studies for the closely related H4R agonist VUF 8430 is 10 µM . The optimal concentration will vary depending on the cell type, the specific assay, and the desired biological response. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.

Quantitative Data

| Compound | Parameter | Value | Cell Line/Assay |

| VUF 8430 | Ki | 31.6 nM | Radioligand binding assay |

| VUF 8430 | EC50 | 50 nM | Functional assay |

Note: This data is for VUF 8430 and should be used as an estimation for this compound. It is recommended to experimentally determine these values for this compound in your system of interest.

Signaling Pathway

Activation of the histamine H4 receptor by this compound initiates a signaling cascade through its coupling to inhibitory G-proteins (Gαi/o). This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, the βγ subunits of the G-protein can modulate other downstream effectors, including phospholipase C (PLC), which can lead to the mobilization of intracellular calcium.

Experimental Protocols

The following are detailed protocols for common cell-based assays used to characterize the effects of this compound.

Protocol 1: Chemotaxis Assay

This protocol is designed to assess the effect of this compound on the migration of immune cells, such as eosinophs or mast cells.

Materials:

-

This compound

-

Chemotaxis chamber (e.g., Boyden chamber) with porous membrane inserts

-

Cell culture medium appropriate for the cell type

-

Chemoattractant (e.g., a relevant chemokine)

-

Phosphate-buffered saline (PBS)

-

Cell staining solution (e.g., Diff-Quik)

-

Microscope

Procedure:

-

Cell Preparation:

-

Culture the cells of interest (e.g., eosinophils) in their appropriate medium.

-

Prior to the assay, starve the cells in serum-free medium for 2-4 hours.

-

Resuspend the cells in serum-free medium at a concentration of 1 x 10^6 cells/mL.

-

-

Assay Setup:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute to the desired final concentrations in serum-free medium.

-

Add 600 µL of serum-free medium containing the desired concentration of this compound or vehicle control to the lower wells of the chemotaxis chamber.

-